molecular formula C9H11ClSe B14320024 2,4,6-Trimethylbenzene-1-selenenyl chloride CAS No. 111122-81-7

2,4,6-Trimethylbenzene-1-selenenyl chloride

Cat. No.: B14320024
CAS No.: 111122-81-7
M. Wt: 233.61 g/mol
InChI Key: HDCGTOKFKDFDQZ-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzene-1-selenenyl chloride is an organoselenium compound characterized by the presence of selenium and chlorine atoms attached to a benzene ring substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylbenzene-1-selenenyl chloride typically involves the reaction of 2,4,6-trimethylbenzeneselenenyl bromide with a suitable chlorinating agent. One common method is the reaction of 2,4,6-trimethylbenzeneselenenyl bromide with thionyl chloride (SOCl₂) in an inert solvent such as methylene chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the bromide to the chloride derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylbenzene-1-selenenyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Selenoxides and selenones.

    Nucleophilic Substitution: Various organoselenium compounds with different substituents.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylbenzene-1-selenenyl chloride involves its ability to act as an electrophile in various chemical reactions. The selenium atom can form stable intermediates with nucleophiles, facilitating the formation of new chemical bonds. In biological systems, the compound may interact with thiol groups in proteins, leading to the modulation of enzymatic activity and redox processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethylbenzene-1-selenenyl chloride is unique due to the presence of three methyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and materials science .

Properties

CAS No.

111122-81-7

Molecular Formula

C9H11ClSe

Molecular Weight

233.61 g/mol

IUPAC Name

(2,4,6-trimethylphenyl) selenohypochlorite

InChI

InChI=1S/C9H11ClSe/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5H,1-3H3

InChI Key

HDCGTOKFKDFDQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Se]Cl)C

Origin of Product

United States

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